2,4,6-trimethyl-1,3,5-triazinane Trihydrate
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Overview
Description
2,4,6-Trimethyl-1,3,5-triazinane trihydrate is an organic compound with the molecular formula C6H21N3O3. It is a trihydrate form of 2,4,6-trimethyl-1,3,5-triazinane, which is a derivative of 1,3,5-triazine. This compound is known for its stability and solubility in organic solvents such as alcohols and ethers, while being slightly soluble in water .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-trimethyl-1,3,5-triazinane Trihydrate . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body or in the environment where the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-1,3,5-triazinane trihydrate typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves sequential nucleophilic substitution of the chlorine atoms by amine groups, followed by hydration to form the trihydrate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazinane trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazines depending on the reagents used.
Scientific Research Applications
2,4,6-Trimethyl-1,3,5-triazinane trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
- 2,4,6-Trimethyl-1,3,5-triazine
- 1,3,5-Triazine-2,4,6-trione
- Hexahydro-2,4,6-trimethyl-1,3,5-triazine
Comparison: 2,4,6-Trimethyl-1,3,5-triazinane trihydrate is unique due to its trihydrate form, which imparts specific solubility and stability characteristics. Compared to 2,4,6-trimethyl-1,3,5-triazine, the trihydrate form is more stable and easier to handle in aqueous solutions. The presence of water molecules in the trihydrate form also influences its reactivity and interaction with other compounds .
Properties
CAS No. |
58052-80-5 |
---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |
InChI Key |
MZSSRMMSFLVKPK-UHFFFAOYSA-N |
SMILES |
CC1NC(NC(N1)C)C.O.O.O |
Canonical SMILES |
CC1NC(NC(N1)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
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